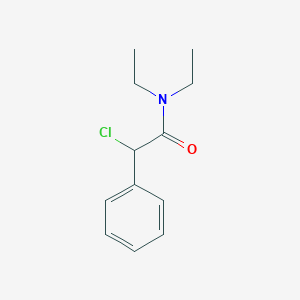

2-chloro-N,N-diethyl-2-phenylacetamide

Description

Significance of the Amide Functional Group in Medicinal Chemistry and Agrochemical Science

The amide functional group is a cornerstone of medicinal chemistry and agrochemical science, owing to its unique combination of stability and reactivity. sigmaaldrich.comnih.gov An estimated 25% of all marketed drugs contain at least one amide bond. nih.gov This prevalence is due to several key characteristics:

Structural Stability: The amide bond is relatively resistant to hydrolysis under physiological conditions, providing metabolic stability to drug molecules and ensuring they reach their target intact. ontosight.ai This stability is a result of the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group.

Hydrogen Bonding Capability: Amides can act as both hydrogen bond donors (primary and secondary amides) and acceptors (all amides). This allows for strong and specific interactions with biological targets such as proteins and enzymes, which is fundamental to their mechanism of action. chemicalbook.com

Conformational Influence: The planar nature of the amide bond restricts the conformational freedom of a molecule, which can be advantageous in drug design by pre-organizing the molecule for optimal binding to a receptor. sigmaaldrich.com

In agrochemical science, amides are integral to the formulation of herbicides and pesticides. ijpsr.info Their controlled reactivity and ability to interact with biological targets in pests and weeds make them effective active ingredients. Furthermore, amide-containing compounds like urea (B33335) are widely used as fertilizers due to their high nitrogen content, which is essential for plant growth. nih.gov

Overview of Alpha-Halogenated Amide Scaffolds within Organic and Biological Chemistry Research

Alpha-halogenated amides are a class of compounds characterized by the presence of a halogen atom (F, Cl, Br, I) on the carbon atom adjacent to the amide carbonyl group. This structural feature renders the alpha-carbon electrophilic, making these compounds highly versatile intermediates in organic synthesis. researchgate.net The reactivity of the carbon-halogen bond allows for a wide range of nucleophilic substitution reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. researchgate.net

This reactivity is harnessed in the synthesis of a diverse array of more complex molecules, including amino acids, heterocyclic compounds, and other biologically active molecules. researchgate.net The introduction of a halogen atom at the alpha-position can also significantly influence the biological activity of the parent amide. Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target. scielo.br For instance, some α-chloroacetamides have been investigated for their potential as herbicides and antifungal agents. researchgate.netnih.gov The specific halogen atom also plays a role, with different halogens imparting distinct electronic and steric properties to the molecule. nih.gov

Research Focus: The Unique Academic and Scientific Relevance of 2-chloro-N,N-diethyl-2-phenylacetamide

While the broader classes of phenylacetamides and alpha-chloro amides are well-documented in scientific literature, the specific compound This compound represents a more niche area of academic inquiry. Its structure combines the key features discussed: a stable N,N-disubstituted amide, a phenyl ring, and a reactive alpha-chloro substituent.

The academic interest in this particular molecule stems from its potential as a building block in synthetic chemistry. The presence of the chlorine atom at the benzylic position (the carbon adjacent to both the phenyl ring and the carbonyl group) makes it particularly susceptible to nucleophilic substitution reactions. This reactivity allows chemists to introduce a wide variety of functional groups at this position, leading to the synthesis of diverse molecular libraries for screening in drug discovery and materials science.

For example, a structurally related compound, N,N-diethylphenylacetamide (DEPA), has been extensively studied as an insect repellent. researchgate.netresearchgate.netmdpi.com While this compound itself is not used as a repellent, its synthesis could be a step in the development of new repellent analogs. The introduction of the chloro group provides a chemical handle for further modification of the DEPA scaffold, potentially leading to compounds with improved efficacy, duration of action, or safety profiles.

A study on a more complex derivative, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, investigated its ability to stimulate nitric oxide synthesis, suggesting that the 2-chloro-2-phenylacetamide (B1267471) core can be incorporated into molecules with specific biological activities. The synthesis of such derivatives often proceeds through the reaction of an appropriate amine with 2-chloro-2-phenylacetyl chloride.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₆ClNO |

| Molecular Weight | 225.72 g/mol |

| CAS Number | 65117-31-9 |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Not specified in available literature |

This data is based on publicly available chemical databases. Experimental data may vary.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-N,N-diethyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCSCGPEXJYFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407108 | |

| Record name | 2-chloro-N,N-diethyl-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65117-31-9 | |

| Record name | α-Chloro-N,N-diethylbenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65117-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N,N-diethyl-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Studies for 2 Chloro N,n Diethyl 2 Phenylacetamide and Analogues

Synthetic Routes to Alpha-Chloro-N,N-dialkylphenylacetamides

The synthesis of α-chloro-N,N-dialkylphenylacetamides is most commonly achieved through the acylation of secondary amines, a robust and widely utilized method for amide bond formation. However, alternative pathways have also been explored to address specific synthetic challenges.

The most direct and conventional method for synthesizing 2-chloro-N,N-diethyl-2-phenylacetamide is the nucleophilic acyl substitution reaction between 2-chloro-2-phenylacetyl chloride and diethylamine (B46881). Acyl chlorides are highly reactive acylating agents due to the electron-withdrawing nature of both the chlorine and oxygen atoms, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. libretexts.orgreddit.com

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether, at reduced temperatures to control the often exothermic reaction. A base is required to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. chemguide.co.uk Two common approaches are employed:

Use of an auxiliary base: A tertiary amine, such as triethylamine (B128534) or pyridine, is added to the reaction mixture. It is basic enough to sequester the HCl without competing as a nucleophile.

Use of excess amine: Two equivalents of the secondary amine (diethylamine in this case) can be used, where one equivalent acts as the nucleophile and the second acts as the base to neutralize the HCl, forming diethylammonium (B1227033) chloride. chemguide.co.uk

The general reaction is illustrated below: C₆H₅CHClCOCl + 2 (CH₃CH₂)₂NH → C₆H₅CHClCON(CH₃CH₂)₂ + (CH₃CH₂)₂NH₂⁺Cl⁻

This method is highly efficient and broadly applicable for a variety of substituted anilines and amines, yielding N-substituted chloroacetamides. ijpsr.info The table below summarizes representative yields for analogous chloroacetylation reactions.

| Amine Reactant | Acyl Chloride | Base/Solvent | Product | Yield (%) |

| o-methoxy aniline (B41778) | Chloroacetyl chloride | Aqueous | 2-chloro-N-(2-methoxyphenyl)acetamide | 59.62% ijpsr.info |

| N-methyl aniline | Chloroacetyl chloride | Not Specified | 2-chloro-N-methyl-N-phenylacetamide | 25.80% ijpsr.info |

| Aniline | Chloroacetyl chloride | K₂CO₃ / Acetone | 2-Chloro-N-phenylacetamide | Not specified ekb.eg |

| Diethylamine | Benzoyl chloride | AgOAc, NaOAc / Ether | N,N-Diethylbenzamide | 92% chemicalbook.com |

While acylation with acyl chlorides is predominant, other methodologies for forming α-chloroacetamides exist. These can be particularly useful when the required acyl chloride is unstable or inaccessible.

One alternative involves starting from the corresponding carboxylic acid, 2-chloro-2-phenylacetic acid. The carboxylic acid can be converted to the amide by using a peptide coupling agent. However, a more common route is to first convert the carboxylic acid into the more reactive acid chloride in situ using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine. libretexts.org

Another advanced strategy involves the chemical inversion of polarity (umpolung) at the α-position of a pre-formed amide. By treating an N,N-dialkylphenylacetamide with a specific reagent system, the α-carbon can be rendered electrophilic, allowing for subsequent reaction with a nucleophilic chlorine source to introduce the α-chloro substituent. nih.gov This method provides a pathway to α-functionalized amides from the corresponding unsubstituted amide precursors.

Furthermore, α-chloro enamines have been utilized as reactive intermediates. These can be prepared from N,N-disubstituted amides by reaction with phosgene (B1210022) or a similar reagent. The resulting α-chloro enamine can then be transformed into the desired α-chloroacetamide. researchgate.netorgsyn.org

Reaction Mechanism Elucidation in the Synthesis of this compound

The synthesis of this compound via the acylation of diethylamine with 2-chloro-2-phenylacetyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism, often described as an addition-elimination pathway. chemguide.co.ukchemguide.co.ukmasterorganicchemistry.com

The key steps are as follows:

Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of the diethylamine molecule acting as a nucleophile. It attacks the electrophilic carbonyl carbon of 2-chloro-2-phenylacetyl chloride. chemguide.co.uk This attack breaks the C=O π-bond, and the electrons are pushed onto the electronegative oxygen atom, forming a negatively charged tetrahedral intermediate. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons from the oxygen atom reforms the C=O π-bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as a good leaving group. chemguide.co.ukyoutube.com

Deprotonation: The resulting product is a protonated amide (an N,N-diethyl-2-chloro-2-phenyl-ammonium species), which carries a positive charge on the nitrogen atom. A base present in the mixture, either a second molecule of diethylamine or an added tertiary amine, removes the proton from the nitrogen atom. chemguide.co.uk This final deprotonation step yields the neutral this compound product and the ammonium (B1175870) salt of the base.

This two-step addition-elimination mechanism is distinct from Sₙ2 reactions, which occur in a single concerted step. libretexts.org The presence of the tetrahedral intermediate is a defining feature of nucleophilic acyl substitution.

Derivatization Strategies for this compound and Related Alpha-Chloroacetamides

The structure of this compound offers two primary sites for chemical modification: the electrophilic carbon bearing the chlorine atom and the amide bond itself.

The chlorine atom at the α-position to the carbonyl group is activated for nucleophilic substitution. This reactivity is central to the use of α-chloroacetamides as synthetic intermediates. nih.gov The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to attack by a wide range of nucleophiles. researchgate.net

The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom by oxygen, nitrogen, or sulfur nucleophiles. researchgate.net These substitution reactions can sometimes be followed by intramolecular cyclization to generate various heterocyclic systems. researchgate.net

The table below showcases the versatility of α-chloroacetamides in reactions with different nucleophiles.

| Nucleophile Type | Example Nucleophile | Reagent Class | Product Type |

| Nitrogen | Diethylamine | Secondary Amine | α-(diethylamino)acetamide nih.gov |

| Sulfur | Sodium Sulfide (Na₂S) | Chalcogenate Salt | Cyclic Thioether derivative ekb.eg |

| Selenium | Sodium Hydrogen Selenide (NaHSe) | Chalcogenate Salt | Diorganyl Selenide ekb.eg |

| Tellurium | Sodium Telluride (Na₂Te) | Chalcogenate Salt | Cyclic Telluroether derivative ekb.eg |

| Oxygen | Pyridin-3-ol derivatives | Phenols | 2-(Pyridin-3-yloxy)acetamide researchgate.net |

Amide bonds are generally stable functional groups, and their hydrolysis to the corresponding carboxylic acid and amine requires vigorous reaction conditions. arkat-usa.org Tertiary amides, such as N,N-diethyl-2-phenylacetamide, are particularly resistant to cleavage due to steric hindrance around the carbonyl group. arkat-usa.org

Classical hydrolysis methods involve heating with strong mineral acids (e.g., concentrated HCl or H₂SO₄) or concentrated alkali hydroxides (e.g., NaOH or KOH) in aqueous solutions for extended periods. arkat-usa.org Studies on the alkaline hydrolysis of various substituted amides have shown that the reaction rates are governed by a combination of polar, steric, and hyperconjugative factors. publish.csiro.au

However, milder protocols have been developed. A notable method for the hydrolysis of sterically hindered secondary and tertiary amides utilizes sodium hydroxide (B78521) in a non-aqueous medium, such as a methanol/dichloromethane or methanol/dioxane mixture. arkat-usa.orgumich.edu Interestingly, under these anhydrous conditions, the rate of hydrolysis increases with the lipophilicity of the amide, reversing the typical reactivity trend and allowing for the cleavage of tertiary amides at room temperature or under reflux. umich.edu This provides a valuable alternative for substrates that are sensitive to harsh aqueous acidic or basic conditions.

Oxidation Pathways of the Phenyl Moiety and Nitrogen Atom

The oxidation of N,N-dialkylphenylacetamides, such as this compound, can occur at two primary sites: the aromatic phenyl ring and the nitrogen atom of the diethylamino group. These oxidative transformations are crucial in understanding the metabolism of related pharmaceutical compounds and in the development of synthetic methodologies.

Oxidation of the Phenyl Moiety:

The phenyl group of N-aryl amides is susceptible to aromatic hydroxylation, a reaction often mediated by biological systems, particularly cytochrome P450 enzymes. rsc.orgsemanticscholar.org This biocatalytic process is a key route in drug metabolism. rsc.org The mechanism of P450-mediated hydroxylation is complex, but a proposed pathway involves the initial attack of a highly reactive iron(IV)-oxo species (Compound I) on the aromatic ring. This can proceed via the formation of an arene oxide intermediate, which can then rearrange to the corresponding phenol (B47542) (aromatic hydroxylation) through a process known as the NIH shift. nih.gov Alternatively, a direct electrophilic attack of the iron-oxo species on the aromatic π system can lead to a tetrahedral intermediate, which subsequently collapses to the hydroxylated product. rsc.orgnih.gov

Synthetic models using nonheme oxoiron(IV) complexes have been developed to mimic this reactivity. nih.gov Studies on these synthetic systems suggest that the hydroxylation of a phenyl ring can be initiated by an oxyl radical attacking the π system of the arene, forming a C-O bond and a pentadienyl radical intermediate. nih.gov This intermediate can then tautomerize and, after subsequent steps involving proton and hydrogen atom transfers, yield the final hydroxylated aromatic product. nih.gov

Oxidation of the Nitrogen Atom (N-Dealkylation):

The diethylamino group is a primary target for oxidation, typically resulting in N-dealkylation. In biological systems, this process is also frequently catalyzed by cytochrome P-450 enzymes. tandfonline.comnih.gov The mechanism is thought to proceed via a hydrogen atom abstraction from the α-carbon of one of the ethyl groups, rather than an initial electron abstraction from the nitrogen atom. tandfonline.comacs.org This generates a carbon-centered radical, which is then oxidized to an unstable carbinolamide (an N-hydroxyalkyl intermediate). This intermediate subsequently decomposes to yield a mono-dealkylated amide and an aldehyde (acetaldehyde in the case of de-ethylation). tandfonline.com

Metabolic studies on the closely related analogue, N,N-diethylphenylacetamide (DEPA), in rats have demonstrated this pathway. The major metabolites identified include N-ethylphenylacetamide (the mono-de-ethylated product) and phenylacetamide (the di-de-ethylated product), confirming that sequential N-dealkylation is a significant metabolic route. nih.gov

Recent synthetic methods have been developed to achieve N-dealkylation of tertiary amides under non-biological conditions. These include electrochemical approaches, such as Shono oxidation, and photoinduced oxidative methods. acs.orgresearchgate.netacs.org These chemical methods also generally proceed through the formation of an iminium ion intermediate, which is then hydrolyzed to the dealkylated product. acs.org

| Oxidation Target | Reaction Type | Key Intermediates | Typical Products |

| Phenyl Moiety | Aromatic Hydroxylation | Arene Oxide, Pentadienyl Radical | Phenolic derivatives |

| Nitrogen Atom | N-Dealkylation | Carbinolamide, Iminium Ion | N-dealkylated amides, Aldehydes |

Reduction Reactions of Amide and Halogen Functions

The reduction of this compound involves two main functional groups: the tertiary amide and the α-chloro substituent. The selective reduction of either group requires specific reagents and conditions.

Reduction of the Amide Function:

Tertiary amides are generally resistant to reduction but can be converted to corresponding amines using powerful hydride-donating reagents. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com The mechanism involves the initial nucleophilic addition of a hydride ion to the carbonyl carbon of the amide. The resulting tetrahedral intermediate is coordinated to the aluminum species. A subsequent elimination step, driven by the formation of a strong Al-O bond, expels an aluminate species to form a transient iminium ion. This iminium ion is then rapidly reduced by a second equivalent of hydride to yield the final tertiary amine, N,N-diethyl-2-phenyl-ethylamine. masterorganicchemistry.com

Alternatively, tertiary amides can be reduced to alcohols, a less common transformation that involves cleavage of the C-N bond. This has been achieved with high chemoselectivity using a system of samarium(II) iodide (SmI₂) in the presence of an amine and water. acs.orgnih.gov This method proceeds via a single electron transfer mechanism, forming a ketyl-type radical intermediate, which ultimately leads to the alcohol product after C-N bond scission. nih.gov Other methods for reducing tertiary amides to alcohols or aldehydes employ dialkylboranes or catalytic hydrogenation under high pressure and temperature. acs.orgresearchgate.net

Reduction of the Halogen Function:

The α-chloro group is susceptible to reductive dehalogenation. This can be achieved through various methods, including catalytic hydrogenation or using metal-based reducing agents. In biological contexts, reductive dehalogenation can be mediated by enzymes, often involving glutathione (B108866) (GSH). For instance, the reduction of α-haloketones has been shown to be a glutathione-dependent process. nih.gov The mechanism may involve an initial non-enzymatic nucleophilic substitution of the chloride by glutathione to form a conjugate, followed by an enzyme-catalyzed attack of a second glutathione molecule on the sulfur atom of the conjugate. This leads to the formation of a carbanion and glutathione disulfide. The carbanion is then protonated to yield the dehalogenated product, N,N-diethyl-2-phenylacetamide. nih.gov

| Functional Group | Reducing Agent/System | Primary Product |

| Amide | Lithium Aluminum Hydride (LiAlH₄) | Tertiary Amine |

| Amide | Samarium(II) Iodide (SmI₂)/Amine/H₂O | Alcohol |

| α-Halogen | Catalytic Hydrogenation / Glutathione | Dehalogenated Amide |

Catalytic Approaches and Reaction Optimization in Chloroacetamide Synthesis

The synthesis of chloroacetamides, including N,N-disubstituted variants, is a fundamental transformation in organic chemistry. The most common method is the N-acylation of a secondary amine with chloroacetyl chloride or a related acylating agent. researchgate.netacs.org

Catalytic and Reagent Approaches:

The reaction between a secondary amine (like N,N-diethyl-phenylamine, if it were the precursor) and chloroacetyl chloride is typically rapid and often does not require a catalyst. It is usually performed in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines like triethylamine or pyridine, or an excess of the starting amine itself. researchgate.net

While often performed under stoichiometric base conditions, catalytic approaches for N-acylation reactions are an area of ongoing research to improve efficiency and sustainability. bath.ac.uk For the synthesis of chloroacetamides specifically, methods have been developed using various solvents and conditions to optimize yield and purity. researchgate.net Some syntheses of related N-aryl chloroacetamides have been performed in solvents like acetic acid, benzene, or dichloromethane. researchgate.net

Reaction Optimization:

Optimization of chloroacetamide synthesis focuses on several key parameters:

Solvent Choice: The choice of solvent can significantly impact reaction rate and ease of workup. While chlorinated solvents and aromatic hydrocarbons are common, greener alternatives are being explored. An eco-friendly approach for N-acylation of various amines has been developed using water as the solvent, which can simplify product isolation and reduce environmental impact. nih.gov

Temperature and Reaction Time: These reactions are often exothermic and may be performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side products. Microwave irradiation has emerged as a technique to dramatically reduce reaction times, often from hours to minutes, while maintaining high yields. nih.gov

Catalyst-Free Conditions: Given the high reactivity of acyl chlorides, many protocols for N-acylation are performed under catalyst-free conditions, simplifying the procedure and purification. orientjchem.org Recent developments in continuous-flow chemistry offer a sustainable and scalable approach, for example, using acetonitrile (B52724) as both a reagent and solvent over a solid catalyst like alumina (B75360) for N-acetylation reactions. nih.gov

Workup Procedure: Optimization includes simplifying the workup. Aqueous workups are standard to remove the hydrochloride salt of the base and any unreacted starting materials. In some cases, the product precipitates directly from the reaction mixture and can be isolated by simple filtration. researchgate.net

The table below summarizes common conditions and modern optimization strategies for the synthesis of chloroacetamides.

| Parameter | Conventional Method | Optimized/Modern Approach |

| Acylating Agent | Chloroacetyl chloride | Chloroacetyl chloride, Acetic anhydride |

| Base | Triethylamine, Pyridine | Stoichiometric or excess amine |

| Solvent | Dichloromethane, Benzene, THF | Water, Solvent-free, Acetonitrile |

| Catalyst | Often none required | Lewis acids (e.g., AlCl₃ for C-amidoalkylation) arkat-usa.org |

| Conditions | 0 °C to room temperature, several hours | Microwave irradiation (minutes), Continuous-flow nih.govnih.gov |

Computational Chemistry and Cheminformatics in the Study of 2 Chloro N,n Diethyl 2 Phenylacetamide

Quantum Chemical Calculations and Molecular Modeling for Structural Elucidation

Quantum chemical calculations are fundamental to understanding a molecule's structure and reactivity at the electronic level. These methods solve the Schrödinger equation for a given arrangement of atoms, yielding detailed information about geometric and electronic properties.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict the stable three-dimensional arrangement of atoms in a molecule and its corresponding vibrational frequencies. nih.gov The B3LYP functional, combined with basis sets like 6-311++G(d,p), is a common choice for optimizing molecular geometry and calculating vibrational spectra. nih.govresearchgate.net

These calculations provide key geometrical parameters such as bond lengths, bond angles, and dihedral angles. nih.gov The output also includes a theoretical vibrational spectrum (Infrared and Raman), where the frequencies correspond to specific molecular motions like stretching, bending, and twisting. researchgate.netresearchgate.net For improved accuracy, calculated harmonic vibrational frequencies are often multiplied by a scaling factor to correct for approximations in the computational method and to better match experimental data. nih.govnih.govresearchgate.net This comparison between theoretical and experimental spectra allows for a detailed and confident assignment of all vibrational modes. researchgate.net

Table 1: Key Outputs of Vibrational Spectra Calculations

| Parameter | Description |

|---|---|

| Optimized Geometry | The lowest energy 3D structure of the molecule, providing bond lengths and angles. |

| Harmonic Frequencies | Calculated vibrational frequencies (in cm⁻¹) for each normal mode of the molecule. |

| IR Intensities | The predicted intensity of each vibrational mode in an infrared spectrum. |

| Raman Activities | The predicted intensity of each vibrational mode in a Raman spectrum. |

| Potential Energy Distribution (PED) | Assigns each calculated frequency to specific molecular motions (e.g., C=O stretch, N-H bend). nih.gov |

A potential energy surface (PES) is a conceptual and mathematical map that describes the energy of a molecule as a function of its atomic coordinates. wayne.edulibretexts.org From a computational standpoint, exploring the PES is crucial for understanding chemical reactivity, as it reveals the pathways that connect reactants, products, and intermediates. wayne.eduresearchgate.net

The lowest points on a PES correspond to stable molecular structures (reactants and products), while reaction pathways follow the path of least energy between these minima. researchgate.net The highest point along the lowest-energy reaction path is known as the transition state or saddle point, which represents the energy barrier that must be overcome for the reaction to occur. libretexts.orgyoutube.com Computational methods like the synchronization transition Quasi-Newton Searching (QST3) method can be employed to locate these transition states. researchgate.net Following the location of a transition state, Intrinsic Reaction Coordinate (IRC) calculations can be performed to validate that the identified saddle point correctly connects the intended reactants and products on the potential energy surface. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine learning-based approaches that correlate the chemical structure of a series of compounds with their biological activity. ucsb.edu The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to differences in their biological effects.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. ucsb.edu These descriptors can be broadly categorized as:

0D/1D: Based on the chemical formula, such as molecular weight and atom counts.

2D: Derived from the 2D representation, including topological indices and counts of structural features (e.g., hydrogen bond donors/acceptors).

3D: Based on the 3D conformation, describing molecular shape and volume.

Quantum-Chemical: Electronic properties like HOMO/LUMO energies, partial charges, and dipole moment, obtained from quantum calculations. ucsb.edukg.ac.rs

For chloroacetamide derivatives and related compounds, descriptors related to lipophilicity (logP), electronic features, and topology have been shown to be important for modeling their bioactivity. kg.ac.rstandfonline.com The selection of the most relevant descriptors is a critical step, often achieved through statistical methods to find a subset that best correlates with the observed activity while avoiding redundancy. kg.ac.rs The resulting model's robustness and predictive power must then be rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation techniques. kg.ac.rsnih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional (0D) | Molecular Weight (MW) | Size of the molecule. |

| Topological (2D) | Wiener Index | Molecular branching and complexity. kg.ac.rs |

| Physicochemical (2D/3D) | LogP (Octanol/Water Partition Coefficient) | Lipophilicity, related to membrane permeability. ucsb.edutandfonline.com |

| Electronic (Quantum) | HOMO/LUMO Energy | Electron-donating/accepting capability and reactivity. ucsb.edu |

| Electronic (Quantum) | Partial Atomic Charges | Distribution of charge across the molecule, relevant for electrostatic interactions. kg.ac.rs |

| Structural (2D) | Number of H-bond Acceptors/Donors | Potential for forming hydrogen bonds with a biological target. ucsb.edukg.ac.rs |

Once a validated set of descriptors is established, a mathematical model is constructed to predict the biological activity of new or untested compounds. cas.org This is often framed as a regression or classification problem. Machine learning algorithms, such as linear regression, random forest, and gradient boosting, are increasingly used to build these predictive models. acs.orgnih.gov

These models can predict various endpoints, including inhibitory concentrations (e.g., pIC₅₀), binding affinities, or toxicity. acs.orgnih.gov For instance, a QSAR model for a series of N-phenylacetamide conjugates was developed to predict their antiproliferative activity by correlating it with structural descriptors. nih.gov Such predictive models are invaluable in the drug discovery process, allowing for the rapid screening of large virtual libraries of compounds to prioritize which ones should be synthesized and tested in the lab, saving significant time and resources. nih.govarxiv.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how a molecule like 2-chloro-N,N-diethyl-2-phenylacetamide might exert a biological effect, it is essential to study its interaction with a specific protein target. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose. nih.gov

Molecular docking is a method used to predict the preferred binding mode (pose) and affinity of a small molecule within the active site of a target protein. nih.govrsc.org The process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on how well they fit energetically and sterically into the protein's binding pocket.

Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and realistic view of the ligand-target complex. dovepress.com An MD simulation calculates the movement of every atom in the system over time by solving Newton's equations of motion. nih.gov This allows researchers to assess the stability of the predicted binding pose and analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that maintain the complex. dovepress.com Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored to evaluate the stability of the complex and the flexibility of its components. dovepress.com Chloroacetamide fragments, for example, have been studied as covalent inhibitors that form a bond with a cysteine residue in their target protein, a mechanism that can be explored and validated using these simulation techniques. nih.govrsc.org

Table 3: Key Parameters Analyzed in Docking and MD Simulations

| Parameter | Method | Description |

|---|---|---|

| Binding Affinity / Docking Score | Molecular Docking | A score (often in kcal/mol) that estimates the binding free energy of the ligand to the protein. |

| Binding Pose | Molecular Docking | The predicted 3D orientation and conformation of the ligand within the protein's active site. |

| Root Mean Square Deviation (RMSD) | MD Simulation | Measures the average deviation of the protein or ligand backbone atoms over time compared to a reference structure, indicating conformational stability. dovepress.com |

| Root Mean Square Fluctuation (RMSF) | MD Simulation | Measures the fluctuation of individual residues or atoms around their average position, indicating flexibility. dovepress.com |

| Hydrogen Bond Analysis | MD Simulation | Tracks the formation and lifetime of hydrogen bonds between the ligand and protein, which are key for binding specificity and stability. dovepress.com |

| Interaction Energy | MD Simulation | Calculates the non-bonded interaction energies (e.g., electrostatic, van der Waals) between the ligand and the protein. |

Advanced Analytical Methodologies for the Characterization and Detection of 2 Chloro N,n Diethyl 2 Phenylacetamide and Its Derivatives

Spectroscopic Characterization Techniques (e.g., Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within 2-chloro-N,N-diethyl-2-phenylacetamide.

Infrared (IR) Spectroscopy Infrared spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these would be the strong carbonyl (C=O) stretch of the tertiary amide group, typically appearing in the range of 1630-1680 cm⁻¹. Other significant peaks would include the C-N stretching vibration of the diethylamino group, C-H stretching vibrations from the aromatic ring and alkyl chains, and the C-Cl stretching vibration.

Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Phenyl) |

| ~2975-2850 | C-H Stretch | Aliphatic (Ethyl) |

| ~1670 | C=O Stretch | Tertiary Amide |

| ~1450 & ~1380 | C-H Bend | Aliphatic (Ethyl) |

| ~1280 | C-N Stretch | Tertiary Amide |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides precise information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the ethyl groups and the phenyl group protons. The two ethyl groups may exhibit magnetic non-equivalence due to restricted rotation around the amide C-N bond, potentially resulting in complex splitting patterns for the methylene and methyl protons. The methine proton (-CHCl-) would appear as a singlet, and the aromatic protons of the phenyl ring would likely appear as a multiplet.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The carbonyl carbon would be significantly downfield, while the carbons of the phenyl ring and the ethyl groups would appear in their characteristic regions.

Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Assignment | Expected δ (ppm) | Multiplicity |

|---|---|---|---|

| Protons | Phenyl | ~7.2-7.5 | Multiplet |

| -CHCl- | ~5.0-5.5 | Singlet | |

| -N-CH₂-CH₃ | ~3.3-3.6 | Quartet | |

| -N-CH₂-CH₃ | ~1.1-1.3 | Triplet | |

| ¹³C NMR | Assignment | Expected δ (ppm) | |

| Carbons | C=O | ~168-172 | |

| Phenyl (C₁-C₆) | ~125-140 | ||

| -CHCl- | ~60-65 | ||

| -N-CH₂- | ~40-45 |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, aiding in its identification. Under electron ionization (EI), this compound (molecular weight: 225.72 g/mol ) would produce a molecular ion peak ([M]⁺) at m/z 225. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Common fragmentation pathways would likely involve the loss of the chlorine atom, the cleavage of the diethylamino group, and other characteristic fragmentations of the phenylacetamide structure.

Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment | Description |

|---|---|---|

| 225/227 | [C₁₂H₁₆ClNO]⁺ | Molecular ion peak with chlorine isotope pattern |

| 190 | [C₁₂H₁₆NO]⁺ | Loss of Cl radical |

| 100 | [C₆H₁₄N]⁺ | Diethylaminomethyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion from the phenyl group |

Chromatographic Separation and Purity Assessment (e.g., Thin-Layer Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

Thin-Layer Chromatography (TLC) TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of a sample. For a moderately polar compound like this compound, a silica gel plate would serve as the stationary phase. A variety of mobile phase systems, typically mixtures of a nonpolar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone), could be employed to achieve optimal separation. The spots can be visualized under UV light due to the presence of the phenyl group. A single spot under various solvent conditions indicates a high degree of purity.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scbt.com It is well-suited for the analysis of thermally stable and volatile compounds like this compound. A typical GC-MS method would involve injecting the sample onto a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms). The compound would be separated from any impurities based on its boiling point and interaction with the stationary phase before entering the mass spectrometer, where its mass spectrum would be recorded for identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification and purity assessment of the compound.

Elemental Analysis for Molecular Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the molecular formula derived from mass spectrometry. The molecular formula for this compound is C₁₂H₁₆ClNO. bldpharm.comchemicalbook.com The experimentally determined percentages of C, H, Cl, N, and O must align with the theoretical values calculated from this formula to validate its elemental composition.

Theoretical Elemental Composition of C₁₂H₁₆ClNO

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 63.86 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 7.15 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.71 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.21 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.09 |

| Total | | | | 225.719 | 100.00 |

Specialized Analytical Techniques for Metabolite Identification and Trace Analysis

Advanced analytical techniques are required to detect the compound at very low concentrations in complex matrices and to identify its metabolic products.

Metabolite Identification The metabolism of chloroacetamide herbicides has been studied, providing a model for the potential biotransformation of this compound. Studies on related compounds like alachlor (B1666766) and butachlor (B1668075) show that metabolism can proceed through the formation of intermediates such as 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). guidechem.com This suggests that the metabolism of the target compound could involve pathways such as hydroxylation of the phenyl ring, dehalogenation, and modifications to the N,N-diethyl groups. The identification of these metabolites often requires highly sensitive and specific techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nist.gov This method allows for the separation of metabolites from the parent compound and their subsequent fragmentation to yield structural information for identification.

Trace Analysis Detecting trace amounts of this compound in environmental samples like water or food requires methods with very low detection limits. nist.gov Solid-phase microextraction (SPME) coupled with GC-MS is a powerful technique for this purpose. chemicalbook.com SPME allows for the extraction and pre-concentration of the analyte from a sample matrix onto a coated fiber, which is then thermally desorbed into the GC-MS system for analysis. chemicalbook.com This technique significantly enhances sensitivity, enabling detection at the microgram per liter (µg/L) level or lower. chemicalbook.com Another key technique is LC-MS/MS, which is widely used for the trace analysis of chloroacetamide herbicides and their degradation products in water and food samples due to its high selectivity and sensitivity. nist.gov

Future Directions and Emerging Research Avenues for 2 Chloro N,n Diethyl 2 Phenylacetamide

Rational Design and Synthesis of Next-Generation Analogues with Tuned Bioactivities

The rational design of next-generation analogues of 2-chloro-N,N-diethyl-2-phenylacetamide is a key avenue for future research, aiming to enhance bioactivity, selectivity, and application-specific properties. This approach relies on a deep understanding of the structure-activity relationships (SAR) of the core phenylacetamide scaffold. By systematically modifying the three main components of the molecule—the phenyl ring, the chloroacetyl group, and the N,N-diethyl amide moiety—researchers can fine-tune its biological effects.

Key Areas for Modification and Expected Outcomes:

Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl ring can significantly alter the molecule's electronic and steric properties. This can lead to enhanced binding affinity for specific biological targets. For example, studies on other N-phenylacetamide derivatives have shown that the position and nature of substituents can modulate herbicidal or antimicrobial activity. nih.govnih.gov

Amide Group Modification: The N,N-diethyl groups are crucial for the molecule's lipophilicity and interaction with target proteins. Replacing these with other alkyl or cyclic amine functionalities can influence the compound's solubility, metabolic stability, and target specificity.

Alpha-Chloro Position: The chlorine atom is a reactive site, often implicated in the mechanism of action for chloroacetamides, which can involve covalent bond formation with target enzymes. researchgate.net Replacing chlorine with other leaving groups could alter the reactivity and potency of the analogues.

The synthesis of these new analogues can be achieved through established chemical routes, often involving the chloroacetylation of the corresponding substituted N,N-diethyl-phenylamine. researchgate.net The overarching goal is to create a library of novel compounds with tailored bioactivities, such as enhanced herbicidal potency against resistant weeds or improved efficacy as a pharmaceutical intermediate.

Table 1: Strategies for Analogue Design and Potential Bioactivity Tuning

| Molecular Scaffold Component | Modification Strategy | Potential Impact on Bioactivity |

| Phenyl Ring | Introduction of electron-withdrawing/donating groups | Altered binding affinity and selectivity for target proteins; modified metabolic stability. |

| N,N-diethyl Amide | Substitution with different alkyl or cyclic amines | Changes in lipophilicity, solubility, and pharmacokinetic properties. |

| Alpha-Chloro Group | Replacement with alternative leaving groups | Modulation of reactivity and potential for covalent modification of biological targets. |

Interdisciplinary Research on Novel Biological Targets and Mechanisms

A significant frontier in the study of this compound lies in identifying and characterizing its biological targets and mechanisms of action. This endeavor necessitates an interdisciplinary approach, combining chemical biology, biochemistry, and molecular biology to move beyond traditional screening and understand the compound's effects at a molecular level.

For chloroacetamide herbicides, a well-established mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) elongase systems, which are crucial for plant development. nih.gov This inhibition disrupts membrane stability and function, leading to phytotoxicity. nih.gov Future research could investigate whether this compound and its analogues share this target and explore the specific interactions with the condensing enzyme of the elongase system. nih.gov

Beyond herbicidal action, related acetamide (B32628) structures have shown promise as insect growth regulators by targeting chitinases or the ecdysone (B1671078) receptor, both vital for the insect molting process. rsc.orgspringernature.com This suggests a potential application in pest management, which could be explored through targeted bioassays and mechanistic studies. Furthermore, the reactive chloroacetamide "warhead" has been shown to act as a covalent inhibitor of bacterial enzymes, such as MurA, which is involved in peptidoglycan biosynthesis. researchgate.net This opens up possibilities for developing novel antibacterial agents.

Interdisciplinary collaborations will be essential to:

Utilize proteomic and metabolomic approaches to identify protein targets that bind to the compound.

Conduct enzymatic assays to confirm inhibition and characterize the mode of action (e.g., reversible vs. irreversible).

Employ structural biology techniques (e.g., X-ray crystallography) to visualize the compound bound to its target, providing insights for further rational design.

Leveraging Advanced Computational Tools for Targeted Drug and Agrochemical Discovery

The integration of advanced computational tools is set to revolutionize the discovery and optimization of bioactive molecules like this compound. In silico methods offer a rapid and cost-effective means to predict the properties and activities of novel analogues, thereby guiding synthetic efforts toward the most promising candidates. nih.govmdpi.com

Key Computational Approaches and Their Applications:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govkg.ac.rs For phenylacetamide derivatives, QSAR models can be developed to predict herbicidal, insecticidal, or other bioactivities based on molecular descriptors, helping to prioritize the synthesis of analogues with the highest predicted potency. nih.gov

Molecular Docking: This technique simulates the binding of a molecule to the active site of a target protein. researchgate.netacs.org If a biological target for this compound is identified (e.g., a VLCFA elongase or a bacterial enzyme), molecular docking can be used to predict the binding orientation and affinity of designed analogues, providing a molecular basis for their activity. researchgate.net

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this class of compounds could be used to screen virtual libraries for new molecules with similar activity profiles. nih.gov

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. mdpi.com This is crucial for early-stage identification of candidates with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures in drug or agrochemical development.

By combining these computational methods, researchers can create a streamlined workflow for the discovery of next-generation drugs and agrochemicals based on the this compound scaffold.

Table 2: Application of Computational Tools in the Discovery Pipeline

| Computational Tool | Application | Desired Outcome |

| QSAR | Predicting the bioactivity of virtual analogues based on their chemical structure. | Prioritization of high-potency candidates for synthesis. |

| Molecular Docking | Simulating the interaction of analogues with a specific biological target. | Understanding binding mechanisms and optimizing molecular interactions. |

| Pharmacophore Modeling | Identifying key structural features required for bioactivity to screen for novel compounds. | Discovery of new chemical scaffolds with similar biological effects. |

| ADMET Prediction | Evaluating the potential pharmacokinetic and toxicological profile of new analogues. | Early identification of candidates with favorable drug-like properties. |

Exploration of Sustainable Synthetic Routes and Biotransformation Applications

In line with the principles of green chemistry, a critical future direction is the development of sustainable synthetic routes for this compound and its derivatives. mit.eduresearchgate.net Traditional methods for amide bond formation often rely on stoichiometric coupling reagents that generate significant chemical waste. scielo.br Emerging research focuses on cleaner, more atom-economical alternatives.

Sustainable Synthetic Strategies:

Biocatalysis: The use of enzymes, such as lipases or N-acyltransferases, for amide bond synthesis offers a green alternative to chemical methods. rsc.orgresearchgate.net These reactions can often be performed in aqueous media under mild conditions, reducing the need for harsh solvents and reagents. acs.org Research into identifying or engineering enzymes that can efficiently synthesize N-substituted amides is a promising area. google.comnih.gov

Catalytic Methods: Developing catalytic versions of amidation reactions, using transition metals or other catalysts, can significantly reduce waste compared to stoichiometric methods. researchgate.net The goal is to create highly efficient and recyclable catalytic systems. scielo.br

Alternative Solvents and Energy Sources: Exploring the use of greener solvents (e.g., water, ionic liquids) and energy sources (e.g., microwave irradiation, mechanochemistry) can further reduce the environmental footprint of the synthesis process. nih.gov

Biotransformation Applications:

Biotransformation, the use of microorganisms or their enzymes to modify chemical compounds, presents another exciting research avenue. Microbial transformation studies on related chloroacetamide herbicides have shown that various bacteria and fungi can degrade these compounds through pathways like N/C-dealkylation, hydroxylation, and dechlorination. nih.gov This knowledge can be leveraged in several ways:

Bioremediation: Understanding the metabolic pathways can help in developing strategies for the environmental remediation of sites contaminated with these types of compounds.

Generation of Novel Compounds: Microorganisms can be used as "biocatalysts" to produce novel derivatives of this compound that might be difficult to synthesize chemically. These metabolites could possess unique and valuable biological activities.

By focusing on both green synthesis and biotransformation, the lifecycle of this compound can be made more sustainable, from production to its ultimate fate in the environment.

Q & A

Q. What nucleophilic substitution reactions are feasible with 2-chloro-N,N-diethyl-2-phenylacetamide, and how can reaction conditions be optimized?

The chlorine atom in this compound is highly reactive toward nucleophiles like amines, azides, or thiols. For example, substitution with sodium azide (NaN₃) in a toluene-water solvent system under reflux yields 2-azido derivatives . Optimization involves adjusting reaction time (5–7 hours), stoichiometry (e.g., 1:1.5 ratio of substrate to NaN₃), and solvent polarity to favor SN₂ mechanisms. Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction completion .

Q. What spectroscopic techniques are critical for characterizing derivatives of this compound?

Structural confirmation relies on:

- IR spectroscopy : Identifies C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .

- ¹H/¹³C NMR : Reveals chemical shifts for aromatic protons (δ 7.2–7.8 ppm), chloroacetamide CH₂ (δ 4.0–4.5 ppm), and diethyl groups (δ 1.1–1.3 ppm for CH₃) .

- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use PPE: gloves, lab coats, and goggles to avoid skin/eye contact .

- Conduct reactions in fume hoods to prevent inhalation of vapors .

- Dispose of waste via certified hazardous waste services to mitigate environmental risks .

Advanced Research Questions

Q. How does the crystallographic structure of this compound influence its reactivity?

Single-crystal X-ray diffraction reveals dihedral angles between the acetamide plane and phenyl rings (e.g., 76.0° and 64.0° in diphenyl analogs), which sterically hinder nucleophilic attack at the carbonyl carbon. This geometry also impacts intermolecular interactions, such as N–H···O hydrogen bonding, which stabilizes crystal packing and may reduce solubility .

Q. Can computational methods predict reaction pathways for synthesizing novel derivatives?

Yes. Quantum chemical calculations (e.g., DFT) model transition states and activation energies for substitution reactions. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent selection, catalyst use) and reduce trial-and-error cycles . This method identified POCl₃ as effective for cyclization in triazolothiadiazine synthesis .

Q. How do structural modifications of this compound affect bioactivity in pharmacological studies?

Introducing electron-withdrawing groups (e.g., fluorophenyl) enhances electrophilicity at the chloro site, improving cross-coupling efficiency. Conversely, bulky substituents (e.g., naphthyl) may reduce metabolic degradation, prolonging activity. For instance, dichlorofluorophenyl derivatives showed enhanced binding to kinase targets in anticancer studies .

Q. What strategies resolve contradictions in reactivity data for chloroacetamide derivatives?

Discrepancies in reaction yields often arise from solvent polarity or competing elimination pathways. Controlled experiments with deuterated solvents (e.g., D₂O vs. H₂O) can distinguish SN₁ vs. SN₂ mechanisms. Statistical analysis (e.g., Design of Experiments) further isolates variables like temperature or catalyst loading .

Methodological Tables

| Reaction Optimization Parameters | Example Conditions | Reference |

|---|---|---|

| Solvent System | Toluene:Water (8:2) | |

| Temperature | Reflux (100–110°C) | |

| Catalyst | POCl₃ for cyclization |

| Spectroscopic Data | Key Peaks | Reference |

|---|---|---|

| IR (C=O stretch) | 1680 cm⁻¹ | |

| ¹H NMR (CH₂Cl) | δ 4.2 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.